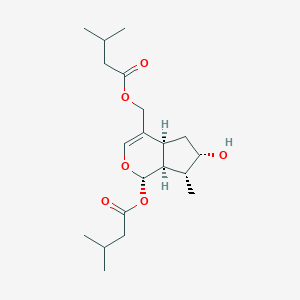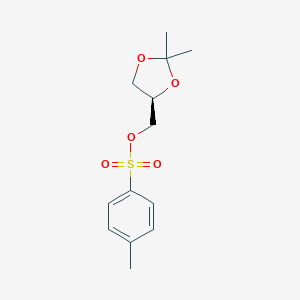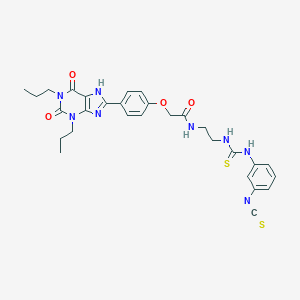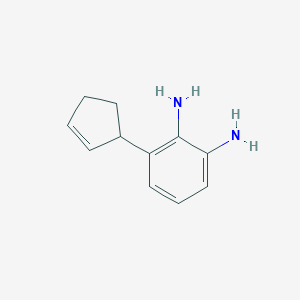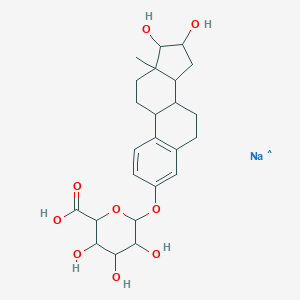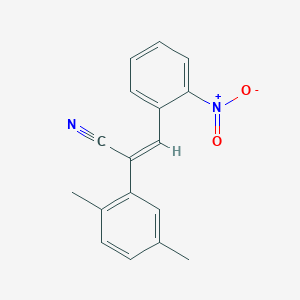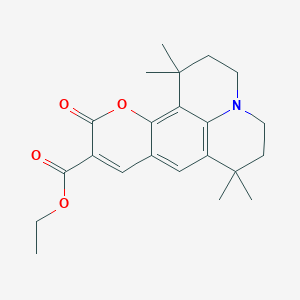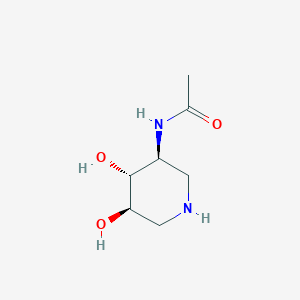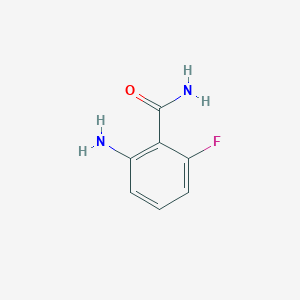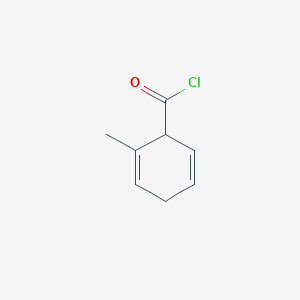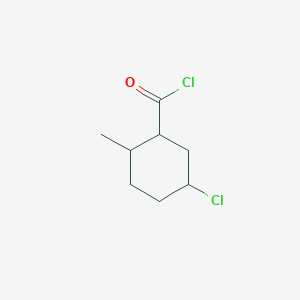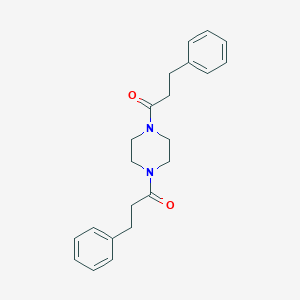
1-(4-(3-Fenilpropanil)piperazin-1-il)-3-fenilpropan-1-ona
Descripción general
Descripción
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in material synthesis and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with oxidoreductase proteins .
Mode of Action
It is synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
Biochemical Pathways
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one on various types of cells and cellular processes are not well documented. It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one in laboratory settings are not well documented. It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is involved in are not well understood. It is known that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one within cells and tissues are not well documented. It is known that it interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one and any effects on its activity or function are not well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one typically involves the reaction of 3-phenylpropanoyl chloride with piperazine, followed by further reactions to introduce the phenyl group at the 1-position of the propan-1-one moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-propanol: A related compound used in fragrance and as a reagent in organic synthesis.
3-Phenylpropionic acid methyl ester: Another similar compound with applications in organic synthesis.
3,4-Methylenedioxyphenylpiperazine (MDPP): Structurally similar to the recreational drug MDMA, but with different applications.
Uniqueness
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGDKQIXNVXLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293988 | |
| Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-33-9 | |
| Record name | MLS002695187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




